molecular formula C7H10N2O2S B1269683 Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate CAS No. 436099-75-1

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Cat. No.: B1269683
CAS No.: 436099-75-1
M. Wt: 186.23 g/mol
InChI Key: JWDGXHZFNYKFGE-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGXHZFNYKFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354725
Record name methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-75-1
Record name methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Thiourea reacts with methyl 3-bromopropanoate in a polar solvent (e.g., ethanol or methanol) under reflux. The thiourea’s sulfur atom attacks the α-carbon of the bromoester, initiating ring closure to form the 2-aminothiazole core. Subsequent protonation yields the hydrobromide salt.

Key reaction:
$$
\text{Thiourea} + \text{CH}3\text{OCOCH}2\text{CH}_2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate HBr}
$$

Optimization

  • Solvent selection: Methanol increases ester stability compared to ethanol.
  • Temperature: Prolonged reflux (8–12 hours) ensures complete cyclization.
  • Work-up: Neutralization with aqueous NaHCO₃ isolates the free base, achieving 70–75% purity before recrystallization.

Four-Component Reaction with Meldrum’s Acid

A novel one-pot synthesis utilizes 2-aminothiazole, aldehydes, Meldrum’s acid, and aliphatic alcohols under catalyst-free conditions. This method offers atom economy and operational simplicity.

Reaction Pathway

  • Knoevenagel condensation: Aldehyde reacts with Meldrum’s acid to form a β-ketoester intermediate.
  • Michael addition: 2-Aminothiazole attacks the α,β-unsaturated intermediate.
  • Esterification: Alcohols (e.g., methanol) esterify the carboxylic acid in situ.

Example synthesis:
$$
\text{2-Aminothiazole} + \text{PhCHO} + \text{Meldrum’s acid} + \text{MeOH} \xrightarrow{\text{rt, 5h}} \text{Methyl 3-(2-amino-5-arylthiazol-4-yl)propanoate}
$$

Yield and Scope

  • Yield range: 65–82% for aryl aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).
  • Limitations: Aliphatic aldehydes (e.g., propionaldehyde) yield <50% due to steric hindrance.

Reductive Amination of Thiazole Precursors

A three-step approach involves:

  • Synthesis of 3-(2-nitro-1,3-thiazol-4-yl)propanoic acid.
  • Esterification with methanol/H₂SO₄.
  • Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to amine.

Critical Parameters

  • Nitro reduction: Pd-C (10 wt%) in ethanol at 50°C achieves >90% conversion.
  • Byproducts: Over-reduction to thiazolidine derivatives occurs if H₂ pressure exceeds 3 atm.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Thiourea cyclization 70–75% 95% High Low
Four-component 65–82% 90% Moderate Medium
Reductive amination 60–70% 85% Low High

Advantages:

  • Thiourea route is cost-effective for industrial-scale production.
  • Four-component synthesis enables structural diversity via aldehyde variation.

Challenges:

  • Purification difficulties due to hydrobromide salt formation in Method 1.
  • Sensitivity to moisture in Method 3 necessitates anhydrous conditions.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors: Reduce reaction time by 40% compared to batch processes.
  • In-line analytics: HPLC monitoring minimizes byproduct formation.

Environmental Impact

  • Waste streams: Thiourea methods generate HBr, requiring neutralization (NaHCO₃ → CO₂ + H₂O).
  • Solvent recovery: Methanol recycling achieves 90% efficiency in closed-loop systems.

Emerging Techniques

Biocatalytic Approaches

Recent patents describe engineered monooxygenases for stereoselective thiazole synthesis, though yields remain low (30–35%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates four-component reactions, improving yields to 78–85%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive thiazole moiety.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate.

    Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: Another thiazole derivative with different substituents.

    Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A structurally similar compound with an ethyl ester group

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring attached to a propanoate backbone, which is crucial for its biological activity. The presence of the amino group enhances its reactivity and pharmacological potential. The compound can be synthesized through various organic reactions, making it a versatile building block in drug development.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds derived from this structure were tested against several cancer cell lines with promising results .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially useful in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in metabolic pathways, leading to either activation or inhibition of these pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Anticancer Activity

Research on thiazole derivatives indicated that those containing the this compound structure exhibited cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. One study reported an IC50 value of approximately 15 µM for a specific derivative against A549 cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-thiazoleLess complex thiazoleAntimicrobial
SulfathiazoleAntimicrobial drugBroad-spectrum activity
RitonavirAntiretroviral drugHIV treatment
This compoundUnique amino substitutionAntiviral, antifungal

This compound stands out due to its specific structural features that enhance its biological activity compared to other thiazole derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a propanoate ester. For example, describes a method where 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol is dissolved in DMF under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
  • Temperature : Reflux conditions (80–100°C) are often used to accelerate coupling reactions.
  • Catalysts : Base catalysts (e.g., NaHCO₃) may improve yields by deprotonating intermediates. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/ether) is critical for isolating high-purity products .

Q. How can the structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ ~6.5–7.5 ppm for aromatic protons) and propanoate ester (δ ~3.6 ppm for methoxy groups) ( ).
  • Mass spectrometry (EI-MS) : Fragment ion peaks (e.g., m/z 198.23 for the molecular ion) verify the molecular weight ( ).
  • Elemental analysis : Matches experimental and theoretical C/H/N/S ratios to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?

Discrepancies often arise from structural analogs with minor substitutions (e.g., halogenation or methoxy groups). To address this:

  • Comparative SAR studies : Test derivatives with systematic modifications (e.g., compares analogs with/without pyrazole moieties).
  • Target-specific assays : Use enzyme inhibition assays (e.g., urease in ) to isolate mechanistic effects.
  • Computational modeling : Tools like UCSF Chimera ( ) predict binding affinities to biological targets, distinguishing active vs. inactive conformers .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Packing interactions : highlights C–H···O and N–H···N hydrogen bonds stabilizing the crystal lattice, influencing solubility and stability.
  • Torsional angles : Measure dihedral angles of the thiazole-propanoate linkage to predict steric hindrance in reactions.
  • Electron density maps : Identify reactive sites (e.g., electron-deficient thiazole carbons) for functionalization .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Molecular docking : Use UCSF Chimera ( ) to simulate interactions with enzymes (e.g., urease active sites in ).
  • Kinetic studies : Measure IC₅₀ values in dose-response assays to quantify inhibition potency.
  • Metabolic profiling : LC-MS/MS tracks metabolic stability and degradation pathways in vitro .

Methodological Notes

  • Avoiding commercial sources : Do not rely on vendors like CymitQuimica ( ) for synthesis protocols; instead, use peer-reviewed methods from journals like Acta Crystallographica ( ).
  • Data interpretation : Cross-reference NMR and MS data with structural analogs (e.g., ) to validate assignments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Reactant of Route 2
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Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

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